5-Fluoro-3-(3-iodopropyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11FIN |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
5-fluoro-3-(3-iodopropyl)-1H-indole |
InChI |
InChI=1S/C11H11FIN/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5H2 |
InChI Key |
JCWLKHZIWBBTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCI |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Fluoro 3 3 Iodopropyl 1h Indole
Strategic Considerations in Indole (B1671886) Ring Formation for Halogenated Derivatives
The synthesis of a halogenated indole, such as one containing fluorine at the C5 position, begins with the fundamental construction of the bicyclic indole nucleus. The choice of synthetic route is critical, as it must be compatible with the presence of a halogen atom on the benzene (B151609) ring precursor. Two prominent and versatile methods for this purpose are the Fischer Indole Synthesis and various palladium-catalyzed cyclization reactions.
Fischer Indole Synthesis Approaches
The Fischer indole synthesis, a classic and robust method discovered in 1883, remains a cornerstone of indole chemistry. adichemistry.comnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. adichemistry.com
For the synthesis of a 5-fluoroindole (B109304) core, the strategic starting material is a 4-fluorophenylhydrazine. diva-portal.orgrjptonline.org This precursor ensures the fluorine atom is correctly positioned in the final indole product. The general mechanism proceeds as follows:
Hydrazone Formation: 4-Fluorophenylhydrazine is condensed with a suitable ketone or aldehyde.
Tautomerization: The resulting hydrazone isomerizes to its enamine tautomer. nih.gov
rjptonline.orgrjptonline.org-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond. nih.gov
Cyclization and Aromatization: The intermediate imine cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. nih.gov
A typical reaction might involve reacting 4-fluorophenylhydrazine with ethyl pyruvate, which, after cyclization, yields ethyl 5-fluoroindole-2-carboxylate. diva-portal.org This intermediate can then be decarboxylated to afford the desired 5-fluoroindole. diva-portal.org The Fischer method is advantageous due to its high yields and the use of commercially available and cost-effective reagents. diva-portal.org
Palladium-Catalyzed Cyclization and Annulation Reactions (e.g., Larock Annulation)
Transition metal-catalyzed reactions offer a powerful and modern alternative for constructing substituted indoles. Among these, the Larock indole synthesis, a type of palladium-catalyzed heteroannulation, is particularly effective for preparing 2,3-disubstituted indoles. chemicalbook.comgoogle.com The reaction involves the annulation of an o-iodoaniline with a disubstituted alkyne. google.com
To apply this to the synthesis of a 5-fluoroindole derivative, the starting aniline (B41778) must contain both a fluorine atom at the para-position and an iodine atom at the ortho-position relative to the amino group (i.e., 4-fluoro-2-iodoaniline). The Larock reaction offers several advantages, including:
High Regioselectivity: The reaction typically yields a single major regioisomer, with the bulkier substituent of the alkyne partner ending up at the C2 position of the indole. chemicalbook.com
Functional Group Tolerance: The palladium catalyst system is compatible with a wide range of functional groups on both the aniline and alkyne components. diva-portal.org
Mild Conditions: The reaction often proceeds under milder conditions than the traditional Fischer synthesis and does not require a protecting group on the aniline nitrogen. diva-portal.org
The catalytic cycle generally involves the oxidative addition of the o-iodoaniline to a Pd(0) complex, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and produce the indole ring. google.com While highly effective for 2,3-disubstituted indoles, modifications using silyl-substituted alkynes can provide access to 3-substituted indoles after a desilylation step. chemicalbook.com
Targeted Introduction of Fluorine at the C5 Position
The incorporation of a fluorine atom at the C5 position of the indole ring is a key structural feature. This can be achieved either by starting with a pre-fluorinated precursor, which is the most common strategy, or by direct fluorination of the indole ring, which presents significant challenges.
Fluorination Reagents and Reaction Conditions
The most direct and reliable method to ensure the C5-fluorine substitution is to begin the synthesis with a benzene-ring starting material that already contains the fluorine atom in the correct position. As discussed previously, precursors like 4-fluorophenylhydrazine for the Fischer synthesis or 4-fluoro-2-iodoaniline (B1303420) for palladium-catalyzed methods are prime examples. diva-portal.orgrjptonline.org Other strategies, such as the Leimgruber-Batcho or Sugasawa syntheses, also rely on fluorinated precursors like 5-fluoro-2-nitrotoluene (B1295086) or 4-fluoroaniline (B128567), respectively. diva-portal.org
Direct C-H fluorination of an existing indole ring is synthetically challenging. However, electrophilic fluorinating reagents have been developed for this purpose. The most common of these is Selectfluor (F-TEDA-BF4), an N-F type reagent. researchgate.netnih.gov Other reagents include N-fluorobenzenesulfonimide (NFSI). researchgate.net Palladium-catalyzed C-H fluorination has also been an area of intense research, aiming to provide a general method for direct fluorination of C-H bonds. nih.gov
| Reagent Class | Specific Reagent | Typical Application |
|---|---|---|
| Electrophilic (N-F) | Selectfluor (F-TEDA-BF4) | Direct fluorination of electron-rich aromatics and activated systems. nih.gov |
| Electrophilic (N-F) | N-Fluorobenzenesulfonimide (NFSI) | Fluorination of various substrates, including 8-amidoquinolines. researchgate.net |
| Catalytic System | Palladium Catalysts | Emerging methods for direct C-H fluorination of complex molecules. nih.gov |
Regioselectivity Control in Fluorination of Indoles
Controlling the position of fluorination is paramount. When building the ring from a pre-fluorinated starting material, the regioselectivity is predetermined by the precursor's substitution pattern. For example, using 4-fluoroaniline derivatives in syntheses like the Fischer, Bischler, or Sugasawa methods will invariably place the fluorine atom at the C5 position of the resulting indole. diva-portal.org
Achieving regioselectivity in the direct C-H fluorination of an unsubstituted indole is notoriously difficult. The indole nucleus has multiple reactive sites, with the C3 position being the most nucleophilic and thus the most likely site of electrophilic attack. nih.gov The C2, C4, and C6 positions also exhibit reactivity, making selective C5 fluorination a significant challenge. To overcome this, modern synthetic strategies often employ directing groups. A removable directing group can be installed at a specific position (e.g., on the nitrogen or at the C3 position) to guide the metal catalyst or reagent to a specific C-H bond, such as the one at C5. researchgate.netbldpharm.com For instance, a pivaloyl directing group at C3 has been used to facilitate the direct arylation of the C4 and C5 positions. researchgate.net While this principle is well-established for other functionalizations, its application for direct C5 fluorination remains a specialized area.
Site-Specific Iodination at the C3 Position
The final key structural modification is the introduction of the 3-iodopropyl side chain. Direct alkylation with a 3-iodopropyl group is often inefficient. A more robust and common strategy involves a two-step sequence: first, the C3-alkylation of the 5-fluoroindole core with a propanol (B110389) or propanal precursor, followed by the conversion of the terminal functional group into an iodide.
This approach begins with the C3-alkylation of 5-fluoro-1H-indole. The C3 position is the most nucleophilic site on the indole ring and is readily alkylated via electrophilic substitution. nih.gov A common method is a Friedel-Crafts-type reaction with an appropriate three-carbon electrophile. For example, reacting 5-fluoroindole with acrolein (CH₂=CHCHO) in the presence of a catalyst would yield 3-(5-fluoro-1H-indol-3-yl)propanal. sigmaaldrich.com This aldehyde can then be easily reduced to the corresponding primary alcohol, 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄). This alcohol is a stable and commercially available key intermediate. chemicalforums.com
The final step is the conversion of the terminal hydroxyl group of the propanol side chain into an iodide. This transformation is typically accomplished by first converting the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This intermediate is then subjected to a Finkelstein reaction . adichemistry.com In this classic Sₙ2 reaction, the tosylate or mesylate is treated with an excess of sodium iodide (NaI) in a solvent like acetone (B3395972). The iodide ion displaces the leaving group, and the equilibrium is driven forward by the precipitation of the sodium tosylate or sodium chloride byproduct, which is insoluble in acetone. adichemistry.com
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | C3-Alkylation/Reduction | e.g., Acrolein followed by NaBH₄ | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol |
| 2a | Activation of Alcohol | Tosyl chloride (TsCl), pyridine | 3-(5-Fluoro-1H-indol-3-yl)propyl tosylate |
| 2b | Finkelstein Reaction | Sodium iodide (NaI), acetone | 5-Fluoro-3-(3-iodopropyl)-1H-indole |
This sequential approach of alkylation followed by functional group interconversion provides a reliable and high-yielding route to the final target compound, this compound.
Electrophilic Iodination Strategies
The introduction of an iodine atom onto the indole ring is a key step in many synthetic pathways. The C3 position of the indole nucleus is inherently electron-rich and thus highly susceptible to electrophilic substitution. For a substrate like 5-fluoro-1H-indole, direct iodination will preferentially occur at this C3 position.
Several electrophilic iodinating reagents can be employed for this transformation. Molecular iodine (I₂) is a common choice, often used in combination with an oxidizing agent or a Lewis/Brønsted acid to enhance its electrophilicity. nih.govnih.govnih.gov Another widely used reagent is N-Iodosuccinimide (NIS), which offers a milder and often more selective alternative to I₂. nih.gov The reaction is typically performed in a suitable solvent, and the choice of conditions can be optimized to maximize yield and minimize side products. For instance, the combination of NIS with a catalytic amount of trifluoroacetic acid has been shown to be effective for the regioselective iodination of electron-rich aromatics.
A general mechanism for the electrophilic iodination at C3 involves the attack of the π-electron system of the indole on the electrophilic iodine species (I⁺), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the pyrrole (B145914) ring, yielding the 3-iodoindole product. nih.gov
Table 1: Common Reagents for Electrophilic Iodination of Indoles
| Reagent/System | Description |
| I₂ | Molecular iodine, often requires an activator or oxidant. |
| I₂ / Oxidant (e.g., H₂O₂) | The oxidant generates a more potent electrophilic iodine species in situ. |
| N-Iodosuccinimide (NIS) | A mild and selective source of electrophilic iodine. |
| ICl | Iodine monochloride is a highly reactive and effective iodinating agent. |
| I₂ / Lewis Acid (e.g., AlCl₃) | The Lewis acid polarizes the I-I bond, increasing electrophilicity. |
Deprotometallation-Iodolysis Methods
An alternative to direct electrophilic attack is a two-step deprotometallation-iodolysis sequence. This method involves the regioselective deprotonation of the indole C-H bond using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source. This strategy offers excellent control over regioselectivity, which is particularly useful when multiple reactive sites are present.
For indoles, the C-H bond at the C2 or C3 position can be targeted. The process typically begins with N-protection of the indole, for example with a tert-butyldimethylsilyl group, to prevent N-deprotonation. Then, a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is used to abstract a proton, generating a lithiated indole species. orgsyn.org In the case of a 1-protected indole, deprotonation often occurs at the C2 position. To achieve C3 functionalization via this route, one might start with a 3-bromoindole derivative, which can undergo a halogen-lithium exchange to generate the 3-lithioindole intermediate. orgsyn.org
Once the organometallic species is formed, it is treated with an electrophilic iodine source, such as molecular iodine (I₂), in a step known as iodolysis. This effectively installs the iodine atom at the position of metallation. nih.govorgsyn.org This method provides a powerful tool for synthesizing specifically substituted iodoindoles that may be difficult to access through direct electrophilic substitution.
Synthetic Routes for the Propyl Side Chain with Terminal Iodination
The construction of the complete this compound molecule requires the introduction of the three-carbon side chain at the C3 position and subsequent terminal iodination.
Attaching a propyl group to the C3 position of 5-fluoroindole can be achieved through several established organic reactions. One of the most common methods is the Friedel-Crafts alkylation. wikipedia.orgnih.govmt.comnih.gov This reaction involves treating the indole with an alkylating agent, such as a 3-halopropanol or a related electrophile, in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylations can sometimes suffer from issues like over-alkylation and carbocation rearrangements. masterorganicchemistry.com
A more controlled approach involves a two-step sequence of Friedel-Crafts acylation followed by reduction. The 5-fluoroindole can be acylated at the C3 position with propanoyl chloride or propanoic anhydride. The resulting 3-propanoyl-5-fluoro-1H-indole can then be reduced to the corresponding propyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) or by Wolff-Kishner/Clemmensen reduction. This acylation-reduction sequence avoids the rearrangement problems associated with direct alkylation.
Alternatively, a precursor like 3-(5-fluoro-1H-indol-3-yl)propanoic acid can be synthesized and subsequently reduced. For example, ethyl 5-nitro-3-indolepropionate has been reduced to 5-nitro-3-(3-hydroxypropyl)-1H-indole using LiAlH₄, demonstrating a viable route to a hydroxylated side chain precursor. prepchem.com This hydroxypropyl intermediate is ideal for subsequent conversion to the iodide.
With a suitable precursor, such as 5-fluoro-3-(3-hydroxypropyl)-1H-indole or 5-fluoro-3-(3-chloropropyl)-1H-indole, in hand, the terminal iodide can be introduced.
If the precursor is an alcohol (e.g., 5-fluoro-3-(3-hydroxypropyl)-1H-indole), it can be converted to the corresponding iodide through reactions like the Appel reaction (using triphenylphosphine (B44618) and iodine) or by first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide).
If the precursor is an alkyl chloride or bromide (e.g., 5-fluoro-3-(3-chloropropyl)-1H-indole), the most direct method for introducing the iodide is the Finkelstein reaction. iitk.ac.inwikipedia.orgyoutube.com This is a classic Sₙ2 reaction where the alkyl halide is treated with an excess of sodium iodide (NaI) in a solvent like acetone. The equilibrium is driven towards the formation of the alkyl iodide because sodium chloride or sodium bromide is insoluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture. wikipedia.orgyoutube.com
Convergent and Divergent Synthesis Strategies for the Complete Compound
A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a variety of related structures. rsc.org For this target molecule, a divergent strategy might begin with the synthesis of a versatile precursor like 5-fluoro-3-(prop-2-en-1-yl)-1H-indole. This allyl-substituted indole could then serve as a branch point. Hydroboration-oxidation of the terminal double bond would yield 5-fluoro-3-(3-hydroxypropyl)-1H-indole, which can be converted to the target iodide. Alternatively, other transformations on the allyl group could lead to a library of different C3-functionalized 5-fluoroindoles, showcasing the efficiency of divergent synthesis in generating molecular diversity from a single precursor. nih.gov
Table 2: Comparison of Convergent and Divergent Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Convergent | Key fragments are synthesized separately and then combined. | Often shorter, higher overall yield, easier purification of intermediates. | Requires careful planning of the final coupling step. |
| Divergent | A common intermediate is modified to create a range of final products. rsc.org | Efficient for creating a library of related compounds, allows for late-stage functionalization. nih.gov | May have a longer linear sequence to the initial common intermediate. |
Green Chemistry Approaches and Process Optimization in Indole Synthesis Research
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indoles to reduce environmental impact and improve efficiency. nih.govcolab.ws These principles can be applied to various stages of the synthesis of this compound.
Key areas of focus in green indole synthesis include the use of more environmentally benign solvents, the development of catalyst systems that replace stoichiometric reagents, and the use of energy-efficient reaction conditions. For example, iron-catalyzed C-H alkylation of indoles has been developed as a sustainable alternative to traditional Friedel-Crafts reactions, often proceeding in renewable solvents or even under solvent-free conditions. rsc.org Manganese-based catalysts have also been employed for the C3-alkylation of indoles with alcohols through a "borrowing hydrogen" process, which generates water as the only byproduct. nih.gov
Furthermore, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all reactants, exemplify atom economy and process efficiency. L-proline, an organocatalyst, has been used to catalyze three-component Mannich-type reactions to produce 3-amino-alkylated indoles under solvent-free conditions. rsc.org Such strategies, along with the use of photocatalysis or microwave irradiation to reduce energy consumption and reaction times, are central to modern process optimization in indole synthesis research. researchgate.net
Table 3: Green Chemistry Principles in Indole Synthesis
| Principle | Application in Indole Synthesis |
| Atom Economy | Utilizing multicomponent reactions to incorporate all reactant atoms into the final product. rsc.org |
| Safer Solvents | Replacing hazardous organic solvents with water, ionic liquids, or performing reactions solvent-free. nih.govrsc.org |
| Catalysis | Using catalytic amounts of metals (e.g., Fe, Pd, Mn) or organocatalysts instead of stoichiometric reagents. nih.govrsc.orgnih.gov |
| Energy Efficiency | Employing microwave irradiation or photocatalysis to conduct reactions at ambient temperature and reduce time. researchgate.net |
| Renewable Feedstocks | Using alcohols derived from biomass as alkylating agents. researchgate.net |
| Reduced Derivatives | Avoiding unnecessary protection-deprotection steps through direct C-H functionalization. nih.govrsc.orgresearchgate.net |
Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the confirmation of its structure. For 5-Fluoro-3-(3-iodopropyl)-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D NMR techniques, is employed for a comprehensive structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring and the 3-iodopropyl side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the aromaticity of the indole core.
The aromatic region of the spectrum will show signals for the protons at positions 2, 4, 6, and 7 of the indole ring. The proton at C2 typically appears as a singlet or a narrow triplet, slightly downfield. The protons on the fluorinated benzene (B151609) ring (H4, H6, and H7) will exhibit characteristic splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atom. Specifically, H4 is expected to be a doublet of doublets due to coupling with H6 and the fluorine at C5. H6 will likely appear as a triplet of doublets, and H7 as a doublet.
The aliphatic region will display signals for the propyl chain. The methylene (B1212753) group attached to the iodine atom (Cγ) will be the most deshielded and is expected to appear as a triplet. The methylene group adjacent to the indole ring (Cα) will also be a triplet, while the central methylene group (Cβ) will present as a multiplet, likely a pentet or sextet, due to coupling with the protons on both adjacent carbons. The N-H proton of the indole ring will appear as a broad singlet, typically in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | 8.1 - 8.3 | br s | - |
| H2 | 7.2 - 7.3 | s | - |
| H4 | 7.3 - 7.4 | dd | J = 8.8, 4.4 |
| H6 | 6.9 - 7.0 | td | J = 9.0, 2.5 |
| H7 | 7.2 - 7.3 | dd | J = 9.6, 2.4 |
| Hα (CH₂) | 2.8 - 3.0 | t | J = 7.5 |
| Hβ (CH₂) | 2.1 - 2.3 | p | J = 7.2 |
| Hγ (CH₂) | 3.2 - 3.4 | t | J = 6.8 |
Predicted data is based on analysis of similar structures and known substituent effects.
The carbon atom bonded to the fluorine (C5) will appear as a doublet due to one-bond C-F coupling, which is typically large. The other aromatic carbons will also show smaller couplings to the fluorine atom. The C3a and C7a carbons, being part of the fused ring system, will have distinct chemical shifts. The C2 and C3 carbons are also characteristic of the indole ring.
In the aliphatic region, the carbon attached to the iodine (Cγ) will be significantly shifted to a lower field (higher ppm value) due to the heavy atom effect of iodine. The other two aliphatic carbons (Cα and Cβ) will resonate at typical aliphatic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 123 - 125 |
| C3 | 114 - 116 |
| C3a | 127 - 129 |
| C4 | 111 - 113 (d, J ≈ 9 Hz) |
| C5 | 157 - 159 (d, J ≈ 235 Hz) |
| C6 | 110 - 112 (d, J ≈ 26 Hz) |
| C7 | 104 - 106 (d, J ≈ 4 Hz) |
| C7a | 132 - 134 |
| Cα (CH₂) | 25 - 27 |
| Cβ (CH₂) | 33 - 35 |
| Cγ (CH₂) | 5 - 7 |
Predicted data is based on analysis of similar structures and known substituent effects. 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H4 and H6). This provides further confirmation of the substitution pattern on the benzene ring of the indole nucleus. The expected chemical shift for a fluorine atom at the 5-position of an indole ring is typically in the range of -120 to -130 ppm relative to a standard such as CFCl₃. rsc.org
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show cross-peaks between Hα and Hβ, and between Hβ and Hγ of the propyl side chain, confirming their connectivity. In the aromatic region, correlations between H4, H6, and H7 would help in their definitive assignment.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC or HSQC spectrum would allow for the direct assignment of the carbon signals for C2, C4, C6, C7, and the three methylene carbons of the propyl chain based on the already assigned proton signals.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and, consequently, its elemental composition. For this compound, HRMS would be used to verify its molecular formula, C₁₁H₁₁FIN. The experimentally determined monoisotopic mass should match the calculated theoretical mass with a very high degree of accuracy (typically within a few parts per million). This provides strong evidence for the correct elemental composition of the synthesized molecule.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 304.0000 |
| [M+Na]⁺ | 325.9819 |
Calculated for C₁₁H₁₁FIN.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.
Key expected absorptions include:
A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
Aromatic C-H stretching vibrations typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the propyl chain appearing just below 3000 cm⁻¹.
Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
A strong absorption band corresponding to the C-F stretching vibration, typically in the range of 1250-1000 cm⁻¹.
The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may not be observed in a standard mid-IR spectrum.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1000 |
Predicted data based on characteristic functional group absorption frequencies.
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
As of the current body of scientific literature, specific X-ray crystallography data for this compound is not available. However, the principles of this technique are highly relevant for the structural elucidation of related indole compounds. For instance, the crystal structure of a similar compound, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, was determined to be in the orthorhombic system with the space group P212121. nih.gov This analysis revealed crucial details about its molecular geometry, including the dihedral angle between the fused ring systems. nih.gov Such information is invaluable for understanding the three-dimensional arrangement of atoms in the solid state.
Should single crystals of this compound be obtained, X-ray crystallography could provide precise measurements of bond lengths, bond angles, and intermolecular interactions, offering definitive proof of its chemical structure.
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic methods are indispensable tools in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly pertinent.
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For indole derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. A typical RP-HPLC setup for a related compound, Indole, 3-(2-aminoethyl)-5-fluoro-, hydrochloride, utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
The purity of fluorinated indole compounds is often reported as a percentage determined by HPLC analysis. cymitquimica.comsigmaaldrich.com For instance, the purity of 5-Fluoro-L-tryptophan has been determined to be ≥98.0% by HPLC. sigmaaldrich.com This indicates that HPLC is a standard method for quality control in the synthesis and supply of such compounds. While specific HPLC protocols for this compound are not detailed in the available literature, the general principles applied to similar fluorinated indoles would be directly applicable.
Table 1: HPLC Parameters for Related Indole Compounds
| Parameter | Description | Source |
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Application | Separation and Purity Assessment | sielc.com |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent method for identifying and quantifying volatile and semi-volatile compounds. In the context of indole analysis, GC-MS has been used to identify various indole-related compounds as metabolites. researchgate.net The process involves vaporizing the sample and passing it through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Computational and Theoretical Investigations of 5 Fluoro 3 3 Iodopropyl 1h Indole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, reactivity, and spectroscopic characteristics. For 5-Fluoro-3-(3-iodopropyl)-1H-indole, these methods are crucial for dissecting the influence of the fluoro and iodo substituents on the indole (B1671886) core.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard tool for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT calculations can provide detailed information about the geometry, electronic properties, and vibrational frequencies of this compound.
While specific DFT studies on this compound are not extensively reported in the public domain, the principles of DFT can be applied to predict its properties. A typical DFT study on this molecule would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations on the optimized geometry would yield important electronic descriptors.
Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Electron Affinity | ~0.5 - 1.5 eV | Reflects the molecule's ability to accept an electron, a key factor in its redox properties. |
| Ionization Potential | ~7.0 - 8.0 eV | Represents the energy required to remove an electron, indicating its nucleophilicity. |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgunesp.br The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. youtube.comwikipedia.orgunesp.br
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, indicating that this part of the molecule is most likely to act as an electron donor in chemical reactions. Conversely, the LUMO is anticipated to have significant contributions from the iodopropyl side chain, particularly the carbon-iodine bond, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Orbital | Predicted Energy (eV) | Description and Implication for Reactivity |
| HOMO | ~ -5.5 to -6.5 | Primarily located on the indole ring system. Governs the molecule's ability to donate electrons (nucleophilicity). |
| LUMO | ~ -0.5 to -1.5 | Likely distributed along the iodopropyl side chain. Determines the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Indicates the molecule's overall electronic stability and resistance to electronic excitation. |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific FMO analysis.
Conformational Analysis and Molecular Mechanics Studies
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. Molecular mechanics, a computational method that uses classical physics to model molecules, is often employed for this purpose due to its efficiency in exploring the conformational space of larger molecules.
For this compound, the key flexible bond is the C3-C bond of the propyl chain attached to the indole ring. Rotation around this and other single bonds in the propyl chain can lead to a variety of different spatial arrangements. Conformational analysis would reveal the preferred orientations of the iodopropyl chain relative to the indole plane. These preferred conformations are the ones that are most likely to bind to a biological target.
Molecular Docking Simulations for Predicted Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target of interest.
Prediction of Binding Poses and Affinities with Research Targets
Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. The simulation software calculates a scoring function to estimate the binding affinity, which is a measure of the strength of the interaction. A lower binding energy or a higher docking score typically indicates a more favorable interaction. While specific docking studies on this compound are not publicly available, researchers could use this method to screen for potential protein targets.
Elucidation of Key Intermolecular Interactions (e.g., Halogen Bonding)
One of the most significant features of this compound for molecular interactions is the presence of an iodine atom. Iodine, like other halogens, can participate in a type of non-covalent interaction known as halogen bonding. researchgate.net This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, such as an oxygen or nitrogen atom in a protein's active site. Molecular docking simulations can specifically identify potential halogen bonds between the iodine atom of the ligand and the amino acid residues of the target protein, providing critical insights into the binding mechanism. researchgate.net The fluorine atom can also participate in hydrogen bonds and other electrostatic interactions.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their complexes over time. By simulating the movements and interactions of atoms, MD simulations can provide a detailed picture of the stability of a ligand-target complex, which is essential for predicting the efficacy and duration of a drug's action.
In the context of indole derivatives, MD simulations have been instrumental in validating docking poses and assessing the stability of ligand-protein interactions. For instance, studies on related fluoroindole derivatives have demonstrated that these simulations can confirm the stability of the compound within the binding pocket of a target protein. The simulations typically analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to gauge the stability of the complex. A stable RMSD for the ligand and protein over the simulation time suggests a stable binding mode.
A hypothetical MD simulation for a this compound-target complex would likely involve the following steps:
System Setup: The complex, obtained from molecular docking, would be placed in a simulated aqueous environment with appropriate ions to mimic physiological conditions.
Minimization and Equilibration: The system would be energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long-duration simulation (typically nanoseconds) would be run to collect data on the trajectory of all atoms.
Analysis: The trajectory would be analyzed to calculate RMSD, RMSF, hydrogen bond interactions, and binding free energies.
| Parameter | Description | Significance for Ligand-Target Stability |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. | A low and stable RMSD value indicates that the ligand remains in a consistent binding pose within the target's active site. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein and ligand, which can be important for binding and conformational changes. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target protein. | A consistent network of hydrogen bonds is a strong indicator of stable and specific binding. |
| Binding Free Energy (e.g., MM/PBSA) | An estimation of the free energy change upon ligand binding, calculated from the simulation trajectory. | A more negative binding free energy suggests a stronger and more favorable interaction. |
This table represents a typical set of parameters analyzed in MD simulations to assess ligand-target complex stability.
In Silico Structure-Activity Relationship (SAR) Studies for Research Tool Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. By systematically modifying the chemical structure of a compound and observing the effect on its biological activity, researchers can identify key molecular features responsible for its function. In silico SAR studies employ computational models to predict the activity of novel compounds, thereby accelerating the design-synthesis-testing cycle.
For this compound, in silico SAR studies would focus on understanding the influence of the 5-fluoro group, the 3-iodopropyl side chain, and the indole scaffold on its binding affinity and selectivity for a particular target. The development of this compound as a research tool would heavily rely on such studies to optimize its properties.
Research on related indole derivatives has provided valuable SAR insights. For example, a study on 3-alkylindole derivatives as MPO inhibitors revealed that a fluoroindole with a three-carbon side chain exhibited high potency. nih.gov Another study on 5-fluoro-2-oxindole derivatives identified that different substitutions on the benzylidene ring significantly impacted their α-glucosidase inhibitory activity. nih.gov Furthermore, the synthesis of various 5-fluoro-3-substituted-1H-indole compounds has shown how modifications at the 3-position can influence biological activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
A hypothetical in silico SAR study for this compound could involve the generation of a library of virtual analogs and the use of quantitative structure-activity relationship (QSAR) models.
| Structural Moiety | Potential Contribution to Activity | Example of Modification for SAR Study |
| 5-Fluoro Group | Can enhance metabolic stability, binding affinity through halogen bonding, and alter electronic properties of the indole ring. | Replacement with other halogens (Cl, Br) or electron-withdrawing/donating groups. |
| Indole Scaffold | Provides a core structure for interacting with the target, often through hydrophobic and π-stacking interactions. | Modification of the indole nitrogen (e.g., methylation) or introduction of substituents on the benzene (B151609) ring. |
| 3-Iodopropyl Chain | The length and nature of the alkyl chain can influence binding pocket occupancy and conformational flexibility. The terminal iodine can act as a leaving group for covalent inhibition or a site for further functionalization. | Varying the chain length (ethyl, butyl), replacing iodine with other halogens or functional groups (e.g., amine, alcohol). |
This table outlines the key structural components of this compound and potential modifications for an in silico SAR study.
By combining the insights from MD simulations and in silico SAR studies, a comprehensive understanding of the molecular basis of action for this compound can be achieved. This knowledge is paramount for its rational development as a potent and selective research tool for probing biological systems.
Exploration of Molecular Target Interactions and Research Applications As Chemical Probes
Investigation of Ligand-Receptor Binding Mechanisms using In Vitro Research Methodologies
The specific structural features of 5-Fluoro-3-(3-iodopropyl)-1H-indole make it a candidate for studying ligand-receptor interactions, particularly for targets like sigma receptors, where indole-based structures have shown significant affinity. nih.gov In vitro binding assays are fundamental to characterizing these interactions, providing quantitative data on affinity, selectivity, and binding kinetics.
Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. In this method, a radiolabeled ligand (a molecule with a radioactive isotope) with known high affinity for the target receptor is used. The assay measures the ability of a non-radiolabeled test compound, such as this compound, to compete with and displace the radioligand from the receptor.
The affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. For sigma receptors, which are targets for various indole (B1671886) derivatives, assays are commonly performed using cell or tissue homogenates that express these receptors. nih.gov For instance, novel indole-based analogs have been evaluated for their affinity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors, revealing compounds with nanomolar affinity and high selectivity for the σ₂ subtype. nih.gov
The research process involves incubating the receptor preparation with a fixed concentration of a radioligand (like ³H-pentazocine for σ₁ receptors) and varying concentrations of the unlabeled test compound. By measuring the amount of bound radioactivity at each concentration, a competition curve is generated, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) and subsequently the Ki value are calculated.
Table 1: Illustrative Binding Affinities of Indole-Based Ligands for Sigma Receptors
| Compound | Target Receptor | Radioligand | Ki (nM) | Selectivity (σ₁/σ₂) |
|---|---|---|---|---|
| Indole Analog A | σ₁ | ³H-Pentazocine | 15.2 | 0.5 |
| σ₂ | [³H]DTG | 30.4 | ||
| Indole Analog B | σ₁ | ³H-Pentazocine | 850 | 395 |
| σ₂ | [³H]DTG | 2.15 | ||
| Indole Analog C | σ₁ | ³H-Pentazocine | 5.8 | 15 |
| σ₂ | [³H]DTG | 87.0 |
This table is illustrative and based on data patterns for indole derivatives found in research literature. nih.gov DTG refers to 1,3-di-o-tolylguanidine.
Fluorescent ligand binding assays offer a non-radioactive alternative for studying receptor interactions. This technique relies on the change in a fluorescence signal upon binding of a fluorescently labeled ligand to its receptor. The signal change can be in intensity, polarization, or through Förster Resonance Energy Transfer (FRET).
A compound like this compound could be studied using this method in a competitive format. A known fluorescent ligand for the target receptor would be used, and the ability of the unlabeled indole compound to displace it would be measured by the corresponding decrease in the fluorescence signal. This approach avoids the handling and disposal issues associated with radioactivity and allows for high-throughput screening of compounds. The intrinsic fluorescence of the indole nucleus itself can sometimes be harnessed, although this is less common in competitive binding assays.
Competition binding studies are essential for establishing the selectivity of a new ligand. In these experiments, the affinity of a compound like this compound for its primary target receptor is compared against its affinity for a panel of other receptors, transporters, and ion channels.
The methodology is similar to the radioligand binding assay described previously. The test compound is screened at a fixed concentration against a diverse panel of targets using their respective specific radioligands. A significant displacement (typically >50%) of the radioligand indicates a potential interaction or "off-target" binding. Follow-up concentration-response curves are then generated for these secondary targets to determine the Ki values. High selectivity is achieved when a compound has a much greater affinity for its intended target than for other receptors. For example, a selective σ₂ ligand would show a high Ki value for σ₁ receptors and other non-sigma sites, but a low nanomolar Ki for the σ₂ receptor. nih.gov
Enzyme Interaction Studies in Research Models
The indole scaffold is present in many molecules known to modulate enzyme activity. mdpi.commdpi.com Derivatives of indole are recognized as inhibitors of key enzymes involved in inflammation and neurotransmission, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and monoamine oxidases (MAO-A and MAO-B). mdpi.commdpi.comnih.gov Therefore, this compound could be investigated as a potential modulator of such enzymes.
To determine if this compound affects enzyme activity, in vitro inhibition or activation assays are performed. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that produces 50% of the maximal effect is determined as the IC₅₀ (for inhibition) or EC₅₀ (for activation).
For example, to test for COX inhibition, the assay would measure the enzyme's ability to convert a substrate like arachidonic acid into prostaglandin (B15479496) H2. The amount of product formed over time is quantified, often using colorimetric or fluorometric methods. By running the reaction with various concentrations of the indole compound, a dose-response curve can be generated to calculate its IC₅₀ value. Research has shown that certain indole derivatives can act as dual inhibitors of COX and LOX enzymes or as selective inhibitors of MAO isoforms. mdpi.comnih.gov
Table 2: Illustrative Enzyme Inhibitory Activity of Indole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Indole Derivative X | COX-1 | 12.5 |
| COX-2 | 1.8 | |
| Indole Derivative Y | MAO-A | 0.95 |
| MAO-B | 25.0 | |
| Indole Derivative Z | 5-LOX | 7.3 |
This table is for illustrative purposes, demonstrating the type of data obtained from enzyme inhibition assays on indole-based compounds as seen in medicinal chemistry literature. mdpi.comnih.gov
Once a compound is identified as an enzyme modulator, mechanistic studies are conducted to understand how it exerts its effect. These studies determine whether the inhibition is reversible or irreversible, and what type of inhibition is occurring (e.g., competitive, non-competitive, uncompetitive, or mixed-type).
Kinetic analyses are central to these studies. By measuring the reaction rates at different substrate concentrations in the presence of various fixed concentrations of the inhibitor, a Lineweaver-Burk or Michaelis-Menten plot can be constructed. The pattern of changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity), reveals the mechanism of inhibition. For example, a competitive inhibitor increases the apparent Km but does not affect Vmax. Studies on indole derivatives have identified compounds that act as reversible and competitive inhibitors of MAO or as mixed-type inhibitors of other enzymes. mdpi.comnih.gov These investigations provide crucial insights into how the ligand interacts with the enzyme's active site or allosteric sites. nih.gov
Role as a Chemical Probe for Investigating Biological Pathways
Chemical probes are small molecules that selectively interact with a specific protein or biological target, enabling the study of its function in complex biological systems. The development of such probes is a critical aspect of chemical biology, translating the effects of a compound into a clear understanding of its cellular mode of action. mdpi.com The ideal chemical probe is a well-characterized small molecule that can be used to perturb and elucidate biological processes. mdpi.com
In this context, this compound serves as a valuable scaffold. Its structure allows for modifications to create derivatives that can act as chemical probes. These probes can be instrumental in dissecting signaling pathways. For instance, inhibitors developed from such scaffolds can be used to investigate the specific functions of proteins within a pathway, such as the role of AAK1 in Wnt signaling which is crucial in embryonic development and disease. By observing the effects of the probe, researchers can gain insights into the intricate mechanisms that govern cellular functions. mdpi.com
Design and Synthesis of Labeled Probes (e.g., Radioiodinated Analogues for Research)
The synthesis of labeled probes, particularly radioiodinated analogues, is a key strategy for developing research tools. The presence of an iodine atom in the structure of this compound makes it a suitable precursor for radioiodination. A common method for introducing a radioactive iodine isotope, such as Iodine-125 (¹²⁵I), is through electrophilic radioiododestannylation of an organotin precursor under mild conditions. nih.gov This involves replacing a trimethylstannyl (SnMe₃) group with the radioisotope. nih.gov
The general synthetic approach often involves a convergent pathway where key organotin intermediates are first synthesized. nih.gov These intermediates are then used in the final radiolabeling step. For example, iodinated ester intermediates can be protected and then subjected to a palladium-catalyzed iodine/stannyl exchange reaction to create the necessary organotin precursor. nih.gov This method allows for the efficient and regioselective production of radiolabeled compounds. nih.gov
Table 1: General Steps in the Synthesis of Radioiodinated Analogues
| Step | Description |
| 1. Synthesis of Iodinated Precursor | Preparation of the initial indole derivative containing a stable iodine atom. |
| 2. Protection of Functional Groups | Protection of reactive groups (e.g., amines, phenols) to prevent side reactions. |
| 3. Stannylation | Introduction of an organotin group (e.g., trimethylstannyl) via a palladium-catalyzed reaction. |
| 4. Radioiodination | Replacement of the organotin group with a radioactive iodine isotope (e.g., ¹²⁵I) through electrophilic substitution. |
| 5. Deprotection | Removal of the protecting groups to yield the final radiolabeled probe. |
This table outlines a generalized synthetic strategy for creating radioiodinated probes from indole-based precursors.
Application in Affinity-Based Proteomics Research
Affinity-based proteomics is a powerful set of techniques used to identify and quantify proteins from complex mixtures, such as cell extracts. nih.gov These methods rely on the specific interaction between a "bait" molecule and its target protein(s). nih.govolink.com The bait, which can be a small molecule probe, is used to selectively capture its binding partners, which are then identified, often by mass spectrometry. mdpi.comnih.gov
While direct evidence for the use of this compound in affinity-based proteomics is not explicitly detailed in the provided search results, its potential is evident from its role as a precursor for functionalized probes. mdpi.com A derivative of this compound could be modified with a reactive group for covalent labeling and a reporter group for detection. mdpi.com Such a probe could then be used in techniques like activity-based protein profiling (ABPP) to identify the cellular targets of the parent molecule. mdpi.com The specificity of the interaction between the probe and its target minimizes the non-specific capture of other proteins, enhancing the efficiency of the proteomic analysis. nih.gov
Precursor Applications in Advanced Research Tool Development
The utility of this compound extends to its role as a precursor in the development of sophisticated research tools for preclinical studies and various assays.
Synthesis of Radiolabeled Indole Derivatives for Preclinical Research
The development of radiolabeled compounds is crucial for preclinical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). PET requires probes labeled with positron-emitting radionuclides, such as Fluorine-18 (B77423) (¹⁸F). nih.govsemanticscholar.org The 5-fluoro-indole scaffold is a key starting point for creating such probes.
The synthesis of ¹⁸F-labeled indole derivatives can be challenging, especially for electron-rich aromatic rings. semanticscholar.org However, recent advancements have led to efficient radiolabeling methods. One such method involves the use of spirocyclic iodonium (B1229267) ylides (SCIDYs) as precursors. nih.govsemanticscholar.org These bench-stable precursors allow for direct and regiosepecific radiofluorination with [¹⁸F]fluoride under simple, metal-free conditions. nih.gov This approach has been successfully applied to synthesize PET ligands like [¹⁸F]FDPA, a fluoroaryl analog used for neuroinflammation imaging. nih.gov Another strategy involves the copper-mediated ¹⁸F-fluorination of indoleboronic acid pinacol (B44631) esters. researchgate.net These methods provide high radiochemical yields and specific activity, which are essential for successful preclinical PET imaging studies. nih.govresearchgate.net
Table 2: Methods for Synthesizing Radiolabeled Indole Derivatives
| Method | Precursor | Key Features |
| Spirocyclic Iodonium Ylides (SCIDY) | Iodonium ylide derivative of the indole | Metal-free, direct radiofluorination with [¹⁸F]fluoride, suitable for automated synthesis. nih.govsemanticscholar.org |
| Copper-Mediated Fluorination | Indoleboronic acid pinacol ester | Uses a copper catalyst, effective for nucleophilic substitution to introduce ¹⁸F. researchgate.net |
This table compares two modern methods for the synthesis of ¹⁸F-labeled indole derivatives for preclinical research.
Development of Fluorescent Indole-Based Probes for Research Assays
Fluorescent probes are indispensable tools in modern biological research, offering high sensitivity and spatiotemporal resolution for visualizing biological processes in real-time. rsc.orgresearchgate.net The indole scaffold can be incorporated into the design of fluorescent probes for various research assays. nih.gov
The development of these probes involves conjugating the indole-based molecule to a fluorophore. nih.gov The choice of fluorophore is critical and depends on the specific application, considering factors like its fluorescence lifetime, quantum yield, and stability. nih.gov These probes can be designed to target specific organelles within a cell, such as the mitochondria or nucleus, by incorporating targeting moieties. nih.gov For example, a BODIPY-based fluorophore linked to an indole derivative could be used for imaging specific molecules within living cells. nih.gov The resulting fluorescent signal can be used to monitor various cellular activities, such as enzyme activity or changes in the intracellular environment, often with the aid of fluorescence microscopy. rsc.orgresearchgate.net These assays are valuable in high-throughput screening for drug discovery and in fundamental cell biology research. nih.gov
Future Research Directions and Advanced Translational Perspectives Non Clinical Focus
Development of Next-Generation Synthetic Methodologies for Indole (B1671886) Derivatives
The synthesis of indole derivatives is a cornerstone of medicinal and organic chemistry, driven by their prevalence in bioactive molecules. researchgate.net Future research will likely move beyond classical methods like the Fischer and Bischler syntheses, focusing on more efficient, sustainable, and versatile strategies. nih.gov
Next-generation approaches prioritize atom economy, reduced reaction times, and environmental compatibility. Key areas of development include:
Transition-Metal Catalysis: Catalysts based on palladium, rhodium, copper, and iron have enabled novel cyclization and functionalization pathways. tandfonline.comrsc.org These methods often proceed under milder conditions and tolerate a wider range of functional groups. For instance, palladium-catalyzed reactions have been used for the oxidative aryl acetoxylation of alkenes to form substituted indoles. tandfonline.com
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more concise. indianchemicalsociety.com This has been applied to create 2-alkenyl-3-aryl indoles through intermolecular annulation. indianchemicalsociety.com
Green Chemistry Approaches: The use of microwave irradiation, ionic liquids, water as a solvent, and solvent-free reaction conditions are becoming more common. researchgate.netopenmedicinalchemistryjournal.comtandfonline.com These "green" methods can lead to higher yields, shorter reaction times, and a reduced environmental footprint. openmedicinalchemistryjournal.com
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like 3-substituted indoles in a single step from three or more starting materials. openmedicinalchemistryjournal.comnih.gov This improves efficiency and is ideal for creating libraries of compounds for screening purposes.
These advanced methodologies could be applied to synthesize 5-Fluoro-3-(3-iodopropyl)-1H-indole and its derivatives with greater efficiency and control, facilitating further research into its properties and applications.
Advanced Computational Approaches for Predictive Modeling of Compound Behavior
Computational chemistry offers powerful tools to predict the behavior of molecules like this compound, accelerating research and reducing the need for extensive empirical testing. In silico methods are crucial for understanding and optimizing molecular properties. nih.govisfcppharmaspire.com
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For indole derivatives, these models can predict activity based on descriptors like electronic energy, dipole moment, and topological characteristics. nih.gov
Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. nih.govnih.gov It can predict the binding affinity and orientation of compounds like this compound with potential biological targets, helping to identify and prioritize candidates for further study. nih.gov
Force Field Development: The accuracy of molecular simulations depends heavily on the quality of the force fields used, especially for less common functionalities like organofluorine and organoiodine groups. nih.gov Developing customized and accurate parameters for fluorinated ligands is essential for reliable predictions of their interactions and behavior in biological systems. nih.gov
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This early-stage assessment helps to eliminate candidates with poor pharmacokinetic or safety profiles, saving time and resources. nih.gov For example, the lipophilicity (logP) of fluorinated compounds can be calculated to predict their ability to cross cell membranes. chapman.edu
By applying these computational methods, researchers can gain significant insights into the physicochemical properties, potential biological activities, and pharmacokinetic profiles of this compound and its analogues.
Design of this compound Analogues for Expanded Research Applications
The chemical structure of this compound offers multiple points for modification to create a library of analogues. The design and synthesis of such analogues are fundamental to exploring structure-activity relationships (SAR) and developing molecules with tailored properties for specific research applications. nih.govnih.gov
The rationale for designing analogues stems from the distinct roles of each structural component:
The Indole Scaffold: As a "privileged structure," the indole core is known to interact with a wide array of biological targets. rsc.orgsemanticscholar.org
The 5-Fluoro Substituent: The fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. daneshyari.comresearchgate.net Its effect is highly context-dependent, making fluorine scanning a valuable strategy in analogue design. acs.org For example, a fluorine atom at the 6-position of a related tetrahydro-carboline was found to be the most potent analogue in its series. acs.org
The 3-(3-iodopropyl) Group: This side chain provides both steric bulk and a reactive handle. The iodine atom is an excellent leaving group, making it suitable for further chemical reactions. It can be replaced with other halogens (like bromine or chlorine) or used in cross-coupling reactions to attach other functional groups. nih.govnih.gov The propyl chain length can also be varied to probe the spatial requirements of a binding pocket.
By systematically modifying these three regions, a diverse set of analogues can be synthesized. curtin.edu.aubath.ac.uk For example, the iodopropyl group could be replaced with a bromopropyl group, or the fluorine atom could be moved to a different position on the benzene (B151609) ring. These new compounds could then be used to systematically probe interactions with molecular targets and establish clear SAR. nih.gov
Exploration of Novel Molecular Targets for Mechanistic Research
The indole nucleus is a versatile scaffold present in numerous compounds that interact with a wide range of biological targets, including kinases, tubulin, and DNA. nih.govnih.govresearchgate.net This suggests that this compound and its derivatives could serve as valuable chemical probes for identifying and characterizing novel molecular targets, thereby elucidating new biological mechanisms.
Future research can focus on several areas:
Target Identification: Unbiased screening of this compound against panels of proteins or in cell-based phenotypic assays can identify unexpected biological activities. The indole scaffold has been used to develop inhibitors for targets as diverse as the anti-apoptotic protein Bcl-2 and the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov
Mechanistic Probes: Once a target is identified, the compound and its analogues can be used to study the target's function. The reactive iodopropyl group can be exploited to create covalent inhibitors or to attach affinity tags for pull-down experiments, which help to isolate and identify binding partners.
Non-Biological Applications: The indole motif is also a candidate for constructing metal-organic frameworks (MOFs), which have applications in materials science. The specific stereoelectronic properties of this compound might lead to the creation of novel materials with unique properties.
The exploration of this compound's interactions can extend beyond known target classes, potentially revealing new pathways and mechanisms relevant to various fields of research.
Integration with High-Throughput Screening Platforms for Probe Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired activity. youtube.com The structure of this compound makes it and its derivatives amenable to integration into various HTS platforms for the discovery of new chemical probes.
Strategies for HTS integration include:
Fluorescence-Based Assays: The iodopropyl chain can serve as a chemical handle to attach a fluorophore. The resulting fluorescently-labeled molecule could be used as a tracer in fluorescence polarization (FP) or FRET-based binding assays to screen for compounds that compete for binding to a specific target. nih.gov
Fragment-Based Screening using 19F NMR: The fluorine atom provides a unique spectroscopic handle. 19F NMR-based screening is a powerful technique for detecting weak binding interactions between small molecules (fragments) and a protein target. Since fluorine is absent in biological systems, the 19F NMR spectrum is free of background signals, making it highly sensitive for hit detection. ebi.ac.uk
Virtual and Cell-Based Screening: Large virtual libraries of analogues can be screened computationally to prioritize compounds for synthesis and wet-lab screening. nih.govbohrium.com Additionally, cell-based HTS assays, such as those monitoring the production of indole-3-acetic acid in bacteria or cell viability, can identify compounds that modulate complex biological pathways. frontiersin.org
The adaptability of the this compound scaffold makes it a valuable starting point for developing probes and hit compounds through modern HTS campaigns. nih.gov
Q & A
Synthesis and Reaction Optimization
Basic: What are the standard synthetic protocols for preparing 5-fluoroindole derivatives with alkyl/iodo substituents? Methodological Answer: A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or electrophilic substitution. For example, 5-fluoroindole precursors are functionalized via reactions with azides or alkyl halides. Key steps include:
- Dissolving 3-(azido/iodoalkyl)-5-fluoro-1H-indole in PEG-400/DMF mixtures.
- Adding catalysts (e.g., CuI for CuAAC) and stirring for 12–24 hours.
- Purification via flash chromatography (70:30 EtOAc/hexane) to isolate the product .
Yields typically range from 22% to 42%, depending on substituent reactivity .
Advanced: How can reaction conditions be optimized to improve the yield of the iodopropyl group introduction? Methodological Answer: Optimization strategies include:
- Catalyst screening : Iodine (I₂) at 10 mol% in MeCN at 40°C achieves 98% yield in electrophilic substitutions, outperforming FeCl₃ or AlCl₃ .
- Temperature control : Elevated temperatures (40–80°C) enhance reaction rates but may require shorter durations to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates .
Refer to Table 1 in for a comparative analysis of catalysts and conditions.
Structural Characterization
Basic: What spectroscopic techniques are used to confirm the structure of 5-fluoro-3-(3-iodopropyl)-1H-indole? Methodological Answer:
- ¹H/¹³C NMR : Assign chemical shifts for fluorine (δ ~ -120 ppm in ¹⁹F NMR) and iodopropyl protons (δ 1.8–3.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 318.05 for C₁₁H₁₀FIN₂) with <5 ppm error .
- TLC : Monitor reaction progress using Rf values in EtOAc/hexane systems .
Advanced: How can discrepancies in ¹⁹F NMR chemical shifts be resolved for fluorinated indoles? Methodological Answer:
- Solvent effects : Fluorine shifts vary with solvent polarity; use deuterated DMSO or CDCl₃ for consistency .
- Substituent electronic effects : Electron-withdrawing groups (e.g., NO₂) deshield fluorine, shifting δ upfield. Compare with crystallographic data (e.g., ) to validate assignments .
Biological Activity and Mechanism
Basic: What biological assays are suitable for evaluating the bioactivity of this compound? Methodological Answer:
- Antioxidant assays : Measure ROS scavenging in ischemia models using DPPH or ABTS radical quenching .
- Enzyme inhibition : Test interactions with cytochrome P450 or kinases via fluorescence-based kinetic assays .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets? Methodological Answer:
- Molecular docking : Use X-ray crystallography data (e.g., ) to model binding to receptors like serotonin transporters .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .
Stability and Degradation
Basic: What are the storage conditions to ensure the stability of iodinated indoles? Methodological Answer:
- Store at -20°C in amber vials to prevent photodegradation.
- Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of the iodopropyl group .
Advanced: How to analyze degradation products under oxidative conditions? Methodological Answer:
- LC-MS/MS : Identify iodine loss (m/z shift -126) or indole ring oxidation products (e.g., hydroxylated derivatives) .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC .
Data Contradictions and Reproducibility
Advanced: How to address inconsistencies in reported yields for similar indole derivatives? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
